molecular formula C9H4ClN3OS B1429439 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 53961-43-6

2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole

Cat. No.: B1429439
CAS No.: 53961-43-6
M. Wt: 237.67 g/mol
InChI Key: YDVPPSKRVXQNKQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thiocyanate group attached to the 5-position. The presence of a 4-chlorophenyl group at the 2-position further enhances its chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these enzymes and proteins, leading to the cessation of cell proliferation . The compound’s interaction with its targets results in changes at the molecular level that affect the cell’s ability to proliferate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cell proliferation . By inhibiting key enzymes and proteins, the compound disrupts these pathways, leading to downstream effects such as the cessation of cell proliferation . This disruption can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .

Pharmacokinetics

The compound’s effectiveness as an anticancer agent suggests that it has suitable adme properties that allow it to reach its targets and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins, disruption of biochemical pathways, and cessation of cell proliferation . These effects can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .

Future Directions

The future directions for research on “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also a need for more comprehensive studies on their safety and potential applications in the treatment of various diseases .

Chemical Reactions Analysis

2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVPPSKRVXQNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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